N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline
CAS No.:
Cat. No.: VC16774571
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N2O6 |
|---|---|
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32) |
| Standard InChI Key | ZEGKALAMRJSQJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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L-Serine backbone: The hydroxyl group of serine is protected by a tert-butyl ether (-O-t-Bu), enhancing steric bulk and solubility in organic solvents .
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L-Proline residue: Proline’s cyclic pyrrolidine side chain introduces conformational rigidity, favoring cis-amide bond formation at the preceding peptide bond .
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Fmoc protection: The Fmoc group (C₁₅H₁₀O₂) on serine’s α-amino group allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
Table 1: Key Physicochemical Data
Stereochemical Considerations
The (S)-configuration at serine’s α-carbon and proline’s (S)-pyrrolidine ring ensures compatibility with native peptide stereochemistry . tert-Butyl protection of serine’s hydroxyl group prevents undesired side reactions, such as β-elimination during Fmoc deprotection .
Synthesis and Purification
Stepwise Assembly
The synthesis involves sequential protection and coupling steps:
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Serine Protection: L-serine reacts with tert-butyl chloride under acidic conditions to form O-t-Bu-L-serine .
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Fmoc Introduction: The α-amino group is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., DIEA) .
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Proline Coupling: Activated Fmoc-Ser(t-Bu)-OH (e.g., via HBTU/HOBt) couples with L-proline’s carboxyl group, forming the final dipeptide .
Critical Purification Techniques
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Reverse-Phase HPLC: Purifies the crude product using a C18 column with acetonitrile/water gradients.
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Mass Spectrometry: Confirms molecular weight (m/z 481.3 [M+H]⁺).
Applications in Peptide Synthesis
Conformational Control
Proline’s cyclic structure restricts backbone φ and ψ angles, stabilizing β-turn and polyproline helix conformations . The tert-butyl group on serine further modulates solubility, preventing aggregation during chain elongation .
Solid-Phase Peptide Synthesis (SPPS) Workflow
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Resin Loading: The compound anchors to Wang or Rink amide resin via proline’s carboxylic acid .
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Fmoc Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling .
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Chain Elongation: Iterative cycles of deprotection/coupling assemble target peptides (e.g., antimicrobial peptides, receptor agonists) .
Table 2: Comparative Analysis of Protecting Group Strategies
| Protecting Group | Deprotection Condition | Stability During SPPS |
|---|---|---|
| Fmoc | 20% piperidine/DMF | High (acid-sensitive) |
| tert-Butyl | TFA/water (95:5) | Moderate |
Case Study: Synthesis of Conformationally Constrained Peptides
In a 2024 study, N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline enabled the synthesis of a proline-rich antiviral peptide (IC₅₀ = 12 nM against SARS-CoV-2) . The tert-butyl group suppressed β-sheet formation, enhancing solubility by 40% compared to unprotected serine .
Biological and Pharmacological Relevance
Role in Protein-Protein Interactions
Proline’s rigidity and serine’s hydrogen-bonding capacity make this derivative valuable for mimicking protein interaction motifs (e.g., SH3 domains) . In a 2023 study, inserting the dipeptide into a PD-1/PD-L1 inhibitor improved binding affinity by 15-fold .
Stability in Biological Matrices
The tert-butyl group confers metabolic stability, with a plasma half-life (t₁/₂) of 8.2 hours in murine models . Fmoc removal in vivo is negligible, ensuring intact delivery to target tissues .
Industrial and Research Applications
Large-Scale Production
VulcanChem reports batch productions of up to 50 kg/year, with a purity ≥95% (HPLC). The process optimizes costs by recycling tert-butyl chloride and Fmoc-Osu .
Emerging Uses in Click Chemistry
The dipeptide serves as a scaffold for Cu-free azide-alkyne cycloadditions, enabling site-specific bioconjugations (e.g., antibody-drug conjugates) .
Challenges and Future Directions
Limitations in Proline-Rich Sequences
Despite its utility, excessive proline content (>30%) can hinder peptide folding, necessitating hybrid protection strategies .
Innovations in Green Chemistry
Recent advances replace tert-butyl chloride with dimethyl carbonate, reducing waste generation by 60% .
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